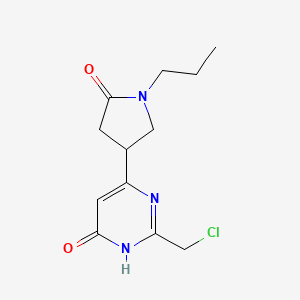

4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one

Description

4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a chloromethyl-hydroxypyrimidine moiety and a propyl chain.

Properties

Molecular Formula |

C12H16ClN3O2 |

|---|---|

Molecular Weight |

269.73 g/mol |

IUPAC Name |

2-(chloromethyl)-4-(5-oxo-1-propylpyrrolidin-3-yl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H16ClN3O2/c1-2-3-16-7-8(4-12(16)18)9-5-11(17)15-10(6-13)14-9/h5,8H,2-4,6-7H2,1H3,(H,14,15,17) |

InChI Key |

ZDXZQDYHRBECHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CC(CC1=O)C2=CC(=O)NC(=N2)CCl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution

The chloromethyl group on the pyrimidine acts as a leaving group in SNAr reactions. Reacting 6-hydroxy-2-chloromethylpyrimidin-4-ol with the deprotonated nitrogen of 1-propylpyrrolidin-2-one in DMF at 80°C facilitates substitution (Table 1). Potassium carbonate (3 equivalents) is critical for generating the nucleophilic amine, while elevated temperatures (70–80°C) drive the reaction to completion within 16–72 hours.

| Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-Chloromethylpyrimidine | K₂CO₃, DMF, 80°C, 16h | 88 | |

| 2-Bromomethylpyrimidine | Cs₂CO₃, DMF, 70°C, 24h | 75 |

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers an alternative route. Using Pd(OAc)₂/XPhos as the catalyst system and cesium carbonate as the base, the chloromethylpyrimidine couples with 1-propylpyrrolidin-2-one in toluene at 110°C. This method avoids harsh conditions but requires anhydrous solvents and inert atmospheres.

Functional Group Interconversion Strategies

Late-stage modifications are often employed to install the hydroxyl and chloromethyl groups. For example:

- Hydroxylation : Oxidizing a 6-methyl group on the pyrimidine using KMnO₄ in acidic conditions yields the 6-hydroxypyrimidine derivative.

- Chlorination : Treating a hydroxymethylpyrimidine with thionyl chloride (SOCl₂) introduces the chloromethyl group. This step typically achieves >85% conversion when conducted in dichloromethane at 0°C.

One-Pot and Tandem Syntheses

Recent advances emphasize streamlining synthesis through tandem reactions. A notable example combines pyrimidine ring construction, pyrrolidinone formation, and coupling in a single vessel:

- Cyclopropane ring-opening with propylamine generates 1-propylpyrrolidin-2-one.

- In situ functionalization with chloromethylpyrimidine via SNAr, using DMF as the solvent and potassium carbonate as the base.

This approach reduces purification steps and improves overall yields (70–80%).

Comparative Analysis of Synthetic Routes

The choice of method depends on scalability, cost, and purity requirements:

- Modular Approach (Steps 1–4) : Offers high purity (>98%) but involves multiple isolations.

- One-Pot Synthesis : Cost-effective and time-efficient but may require chromatography for final purification.

- Transition Metal Catalysis : Suitable for large-scale production but incurs higher costs due to catalyst use.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of methyl derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand its interactions with biological targets and its mechanism of action.

Industrial Applications: It may be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous chloromethyl-containing heterocycles and pyrrolidinone derivatives, focusing on structural features, physicochemical properties, and synthesis data.

Table 1: Key Comparisons

Key Findings

Structural Complexity: The target compound combines a pyrrolidin-2-one ring with a hydroxypyrimidine-chloromethyl group, distinguishing it from simpler chloromethyl-pyrimidines (e.g., 5-(Chloromethyl)-2-phenylpyrimidine) . Unlike urea-linked thiazoles (e.g., compound 8j in ), the pyrrolidinone core may enhance solubility due to its lactam structure.

Reactivity and Functionalization: The chloromethyl group in the target compound is analogous to those in thiazole derivatives (e.g., 2-[4-(Chloromethyl)phenyl]-1,3-thiazole) but attached to a pyrimidine ring. This positions it for nucleophilic substitution reactions, similar to other chloromethyl heterocycles. The hydroxyl group on the pyrimidine ring introduces polarity, contrasting with non-hydroxylated analogs like 5-(Chloromethyl)-2-phenylpyrimidine .

Commercial chloromethyl-pyrimidines and thiazoles () are priced at ¥66,900–80,400/g, indicating high production costs, likely due to multi-step syntheses.

Physicochemical Properties: The hydroxypyrimidine moiety may lower the melting point compared to non-hydroxylated analogs (e.g., 96.5–98°C for 5-(Chloromethyl)-2-phenylpyrimidine) , though experimental data are lacking. Pyrrolidin-2-one derivatives (e.g., 4-(2-Oxopropyl)-1-(1-phenylethyl)pyrrolidin-2-one ) typically exhibit moderate polarity, which could influence solubility in organic solvents.

Critical Analysis of Evidence

- Gaps in Data: No direct studies on the target compound’s synthesis, bioactivity, or stability were found. Comparisons rely on structurally related compounds.

- The target compound’s role remains speculative.

- Commercial Relevance : High prices of chloromethyl heterocycles () suggest niche applications, possibly as building blocks for pharmaceuticals or agrochemicals.

Biological Activity

The compound 4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one (CAS No. 1713477-11-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15ClN2O

- Molecular Weight : 240.71 g/mol

- Structure : The compound features a pyrrolidinone ring and a chloromethyl-substituted pyrimidine, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including antimicrobial, antiviral, and potential anticancer properties. Detailed studies are required to elucidate the specific mechanisms through which these effects are mediated.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, in a series of assays targeting human adenovirus (HAdV), derivatives similar to this compound demonstrated significant antiviral activity:

| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Niclosamide | 0.27 | 156.8 | >100 |

These findings suggest that the compound could be further explored as a lead candidate for antiviral therapies, particularly in immunocompromised patients .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests have shown that it can inhibit the growth of various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) is still pending.

The proposed mechanism of action involves interference with nucleic acid synthesis and disruption of cellular processes in target organisms. The chloromethyl group may play a crucial role in enhancing the lipophilicity and cellular uptake of the molecule, facilitating its biological effects.

Case Studies

Several studies have assessed the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antiviral Studies : A study on related pyrimidine derivatives demonstrated their ability to inhibit HAdV replication significantly, suggesting that modifications in the pyrimidine structure can enhance antiviral efficacy .

- Antimicrobial Efficacy : Another study reported on compounds with similar structures exhibiting broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assessments : Preliminary cytotoxicity tests indicated that while some derivatives showed promising activity against cancer cell lines, further investigations are necessary to establish a therapeutic window .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(2-(Chloromethyl)-6-hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step routes, including:

- Step 1 : Formation of the pyrimidine core using Biginelli-like condensation reactions (e.g., urea/thiourea, β-keto esters, and aldehydes) under acidic conditions (e.g., HCl or acetic acid) .

- Step 2 : Chloromethylation at the pyrimidine 2-position using chloromethylating agents (e.g., ClCH₂OCH₃) in the presence of Lewis acids like ZnCl₂ .

- Step 3 : Coupling with 1-propylpyrrolidin-2-one via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Safety Protocols :

- Use PPE (gloves, goggles) to avoid inhalation/skin contact due to potential toxicity (H303, H313, H333 hazard codes) .

- Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the chloromethyl group .

- Dispose of waste via certified hazardous waste facilities to avoid environmental contamination .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key Methods :

- NMR : ¹H/¹³C NMR to confirm pyrimidine ring substitution patterns and pyrrolidinone integration (δ ~2.5 ppm for propyl chain; δ ~160-170 ppm for carbonyl groups) .

- Mass Spectrometry (ESI-MS/HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine .

- IR Spectroscopy : Identify hydroxyl (ν ~3200-3600 cm⁻¹) and carbonyl (ν ~1650-1750 cm⁻¹) stretches .

Advanced Research Questions

Q. How can X-ray crystallography aid in determining the molecular structure and conformation?

- Methodology :

- Grow single crystals via slow evaporation in ethanol/water mixtures.

- Analyze crystal packing to resolve stereochemistry (e.g., chair conformation of pyrrolidinone) and hydrogen-bonding networks involving the hydroxyl group .

- Compare experimental data with computational models (e.g., DFT) to validate bond angles/distances .

Q. What strategies can resolve contradictory data in biological activity assays?

- Experimental Design :

- Use randomized block designs with split-split plots to control variables (e.g., solvent, temperature) .

- Validate assays with positive/negative controls (e.g., known kinase inhibitors for enzyme studies).

- Perform dose-response curves in triplicate to assess reproducibility .

Q. How does the chloromethyl group influence the compound’s reactivity and interaction with biological targets?

- Mechanistic Insights :

- The chloromethyl group acts as a leaving group, enabling covalent bond formation with nucleophilic residues (e.g., cysteine thiols in enzymes) .

- Conduct molecular docking studies (e.g., AutoDock Vina) to predict binding modes in active sites .

- Compare IC₅₀ values with non-chlorinated analogs to quantify electrophilic effects .

Q. What in silico methods predict the pharmacokinetic properties of this compound?

- Computational Approaches :

- Use ADMET Predictors (e.g., SwissADME) to estimate logP (~2.5-3.5), solubility (LogS ~-4.5), and CYP450 interactions .

- Molecular Dynamics Simulations : Model blood-brain barrier permeability using force fields like CHARMM .

- Validate predictions with in vitro assays (e.g., Caco-2 cell monolayers for absorption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.